![molecular formula C7H2ClFN2O2 B1429232 4-Chloro-2-fluoro-5-nitrobenzonitrile CAS No. 1242269-80-2](/img/structure/B1429232.png)
4-Chloro-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Chloro-2-fluoro-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H2ClFN2O2 and a molecular weight of 200.56 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-5-nitrobenzonitrile is 1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Building Blocks for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been identified as a multireactive building block that can be used in the heterocyclic oriented synthesis (HOS) to create various condensed nitrogenous cycles. This application is particularly relevant in the field of drug discovery, where such heterocyclic scaffolds are foundational components of many pharmaceutical agents. The study detailed the synthesis of substituted nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting the compound's utility in generating diverse chemical libraries (Soňa Křupková et al., 2013).
Spectroscopic Analysis and Computational Studies
Another significant application is in the field of spectroscopy and computational chemistry, where derivatives of 4-Chloro-2-fluoro-5-nitrobenzonitrile have been analyzed to understand their structural and electronic properties. For example, the vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with a similar structure, was conducted using quantum chemical calculations to investigate its harmonic and anharmonic vibrational frequencies. This type of analysis is crucial for elucidating the physicochemical characteristics of such compounds, which can influence their reactivity and stability in various chemical reactions (Y. Sert et al., 2013).
Synthesis of Pharmaceutical Intermediates
The compound has also been employed in the synthesis of complex pharmaceutical intermediates. For instance, it has been used in the synthesis of Gefitinib, a notable cancer treatment drug, demonstrating its role in the creation of therapeutically relevant molecules. Such applications underscore the importance of 4-Chloro-2-fluoro-5-nitrobenzonitrile in the pharmaceutical industry, where it serves as a key intermediate in the production of active pharmaceutical ingredients (Bo Jin et al., 2005).
Chemical Fixation of Carbon Dioxide
Moreover, research has explored the use of related nitrobenzonitriles in the chemical fixation of carbon dioxide, presenting an environmentally beneficial application. This involves the transformation of carbon dioxide, a greenhouse gas, into useful organic compounds, thereby contributing to carbon recycling efforts and the development of sustainable chemical processes (Toshihiro Kimura et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that nitrobenzonitriles can undergo various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
Similar compounds have been shown to interact with glutathione s-transferase (gst) isoenzymes, which play a crucial role in cellular detoxification processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have inhibitory effects on certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzonitrile. For instance, the compound’s stability can be affected by storage temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, presence of other compounds, and individual physiological differences.
properties
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOTDZFFZOKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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